The Mechanism of Action of MS-275 (Entinostat): An In-depth Technical Guide
The Mechanism of Action of MS-275 (Entinostat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat or SNDX-275, is a synthetic benzamide derivative that has garnered significant attention in the field of oncology and beyond. It is a potent and selective inhibitor of Class I histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression. This technical guide will provide a comprehensive overview of the mechanism of action of MS-275, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Inhibition of Class I Histone Deacetylases
The primary mechanism of action of MS-275 is the selective inhibition of Class I histone deacetylases, specifically HDAC1 and HDAC3.[1][2][3] Histone deacetylases are enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By inhibiting HDACs, MS-275 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This process, known as histone hyperacetylation, results in a more relaxed chromatin structure, facilitating gene transcription. The altered gene expression profile ultimately triggers a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][4]
Quantitative Data: Inhibitory Activity of MS-275
The potency and selectivity of MS-275 against different HDAC isoforms have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.18 |
| HDAC3 | 0.74 |
| HDAC8 | 44.9 |
| HDAC6 | >100 |
Data from: Tocris Bioscience.[2]
Signaling Pathway of MS-275 Action
The following diagram illustrates the signaling pathway initiated by MS-275, from HDAC inhibition to the downstream cellular outcomes.
Caption: Signaling pathway of MS-275, illustrating the inhibition of HDACs, subsequent histone hyperacetylation, and downstream effects on gene expression leading to cell cycle arrest, apoptosis, and differentiation.
Experimental Protocols
The elucidation of MS-275's mechanism of action has been dependent on a variety of well-established experimental protocols.
In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 values of MS-275 against specific HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 8) are incubated with a fluorogenic acetylated peptide substrate.
-
Serial dilutions of MS-275 are added to the reaction.
-
The reaction is initiated by the addition of the substrate.
-
After a defined incubation period, a developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Histone Acetylation
-
Objective: To confirm the ability of MS-275 to induce histone hyperacetylation in cells.
-
Methodology:
-
Cancer cell lines are treated with various concentrations of MS-275 for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3, β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the antiproliferative effects of MS-275 on cancer cells.
-
Methodology (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of MS-275 concentrations for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of an HDAC inhibitor like MS-275.
Caption: A typical preclinical workflow for evaluating the anticancer activity of MS-275, starting from in vitro enzymatic and cellular assays to in vivo xenograft models.
Diverse Cellular and Physiological Effects
Beyond its core mechanism in cancer, MS-275 has been shown to modulate other cellular pathways. For instance, it can enhance glucagon-like peptide-1 receptor (GLP-1R) agonism, suggesting a potential role in the treatment of diabetes associated with obesity.[3] This effect is attributed to the modulation of protein expression involved in the GLP-1R signaling pathway.[3] Furthermore, in hepatocellular carcinoma, MS-275 has been shown to reprogram metabolism, inducing differentiation and suppressing proliferation.[1] This involves enhancing both glycolysis and oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and subsequent cell differentiation.[1]
Conclusion
MS-275 (Entinostat) is a potent and selective Class I HDAC inhibitor with a well-defined mechanism of action. By inducing histone hyperacetylation, it alters gene expression to promote cell cycle arrest, apoptosis, and differentiation in cancer cells. Its efficacy has been demonstrated through a series of robust in vitro and in vivo experiments. The expanding research into its effects on metabolic pathways and other signaling cascades highlights its potential for therapeutic applications beyond oncology. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising epigenetic modulator.
References
- 1. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
